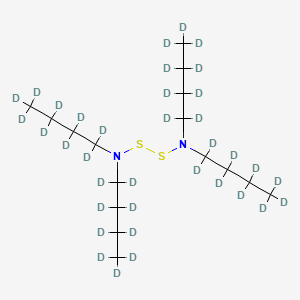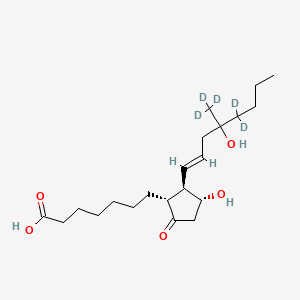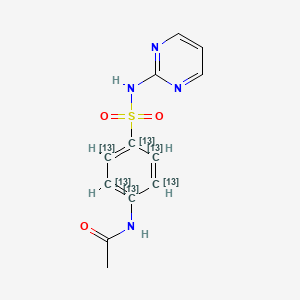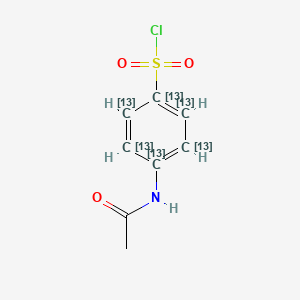
Bis(N,N-dibutylamine)-N,N'-disulfide-d36
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(N,N-dibutylamine)-N,N'-disulfide-d36 (BDDS-d36) is a chemical compound belonging to a class of organic compounds known as disulfides. It is a commonly used reagent in organic synthesis, and has been used in a variety of scientific research applications, including biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Bis(N,N-dibutylamine)-N,N'-disulfide-d36 has been used in a variety of scientific research applications, including biochemistry, physiology, and organic synthesis. In biochemistry, this compound can be used as a reagent for the preparation of peptides and proteins. In physiology, this compound is used as a reagent for the preparation of lipids and glycoproteins. In organic synthesis, this compound is used as a reagent for the preparation of a variety of organic compounds, including pharmaceuticals and agrochemicals.
Wirkmechanismus
Bis(N,N-dibutylamine)-N,N'-disulfide-d36 acts as a disulfide bond-forming reagent, which means that it can form covalent bonds between two sulfur atoms. This is done by the oxidation of the sulfur atoms of the this compound molecule, which then form a covalent bond with the sulfur atoms of the molecule that it is reacting with.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is known that this compound can be used to form disulfide bonds between proteins and peptides, which can affect the structure and function of the proteins and peptides. It is also known that this compound can be used to form disulfide bonds between lipids and glycoproteins, which can affect the structure and function of the lipids and glycoproteins.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of Bis(N,N-dibutylamine)-N,N'-disulfide-d36 is that it is a relatively inexpensive reagent, and is readily available from most chemical suppliers. Additionally, this compound is easy to handle and store, and has a relatively low toxicity. The main limitation of this compound is that it is not as reactive as some other disulfide bond-forming reagents, and thus may require higher temperatures and longer reaction times in order to achieve the desired results.
Zukünftige Richtungen
The potential future directions for Bis(N,N-dibutylamine)-N,N'-disulfide-d36 research include further exploration of its biochemical and physiological effects, as well as its potential applications in drug design and development. Additionally, further research could be conducted into the development of new and improved synthetic methods for the preparation of this compound. Finally, further research could be conducted into the development of novel uses for this compound, such as in the preparation of polymers and other materials.
Synthesemethoden
Bis(N,N-dibutylamine)-N,N'-disulfide-d36 is synthesized from the reaction of N,N-dibutylamine with sulfur. The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, and is usually carried out at a temperature of between 80-100°C. The reaction is typically conducted in an aprotic solvent, such as acetonitrile or dimethylformamide, and is usually complete within 1-2 hours.
Eigenschaften
IUPAC Name |
N-[[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]disulfanyl]-1,1,2,2,3,3,4,4,4-nonadeuterio-N-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N2S2/c1-5-9-13-17(14-10-6-2)19-20-18(15-11-7-3)16-12-8-4/h5-16H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJQNXUWYZXFIX-NTUWNVOTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)SSN(CCCC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])SSN(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-Boc-(1S)-3-[3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564951.png)








